molecular formula C20H18N6OS B2701405 N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868969-66-8

N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2701405
CAS No.: 868969-66-8
M. Wt: 390.47
InChI Key: WXVZBLQLGQHBOZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a high-purity, novel small molecule research compound designed for investigative applications. This synthetic derivative belongs to the [1,2,4]triazolo[4,3-b]pyridazine chemical class, a scaffold recognized in medicinal chemistry for its diverse biological activity and potential as a kinase inhibitor framework . The molecular structure incorporates multiple nitrogen-rich heterocycles including the [1,2,4]triazolo[4,3-b]pyridazine core and a pyridin-4-yl substituent, which contributes to its potential interaction with enzymatic targets. The compound features a thioether linkage (sulfanyl bridge) connecting the triazolopyridazine core to an acetamide moiety, further substituted with a 4-ethylphenyl group—a structural feature that can influence membrane permeability and pharmacokinetic properties. Compounds within this structural class have demonstrated potential as inhibitors of various biological targets including p38 mitogen-activated protein kinases (p38 MAPK) , Syk kinase , and phosphodiesterase 4 (PDE4) , making them valuable tools for studying intracellular signaling pathways. Based on structural analogs, this chemotype shows particular relevance for investigating inflammatory signaling cascades , autoimmune conditions , and potentially oncology research targets . The compound is provided with comprehensive analytical documentation to ensure research reproducibility. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or human use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-2-14-3-5-16(6-4-14)22-18(27)13-28-19-8-7-17-23-24-20(26(17)25-19)15-9-11-21-12-10-15/h3-12H,2,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVZBLQLGQHBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps. One common route includes the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active pyridazinone derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Anti-Exudative Activity

While direct data for the target compound is unavailable, structurally related 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated anti-exudative activity in rat models at doses of 1–5 mg/kg, reducing inflammation by 30–45% . The pyridin-4-yl substituent in the target compound may enhance activity due to its ability to engage in π-π stacking with biological targets.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The pyridin-4-yl group (basic nitrogen) may improve aqueous solubility compared to chlorophenyl analogs (e.g., ), which are more hydrophobic.

Biological Activity

N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • Ethylphenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Triazolo-pyridazin moiety : Implicated in various biological activities including enzyme inhibition.
  • Sulfanyl linkage : May enhance the compound's reactivity and biological profile.

The molecular formula is C19H21N5OSC_{19}H_{21}N_5OS, with a molecular weight of approximately 373.46 g/mol.

1. Inhibition of Enzymes

Studies have indicated that this compound exhibits significant inhibitory activity against various enzymes. For instance:

  • Cyclooxygenase (COX) Inhibition : The compound has been evaluated for its ability to inhibit COX enzymes, which are critical in inflammatory processes. In vitro studies demonstrated that it possesses selective COX-II inhibitory activity, with an IC50 value comparable to established inhibitors like Celecoxib .
CompoundTargetIC50 (µM)Reference
N-(4-ethylphenyl)-2-{...}COX-II1.33

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties in preliminary studies. It was tested against various bacterial strains and exhibited moderate to strong activity, suggesting its potential as a lead compound for developing new antibiotics.

3. Antitumor Properties

Research has also focused on the antitumor effects of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Binding : The ethylphenyl group may facilitate binding to various receptors involved in pain and inflammation pathways.
  • Enzyme Interaction : The triazolo-pyridazin structure is likely responsible for interactions with key enzymes such as COX and possibly others involved in metabolic pathways.

Case Study 1: COX-II Selectivity

A study conducted by Eren et al. highlighted the selective inhibition of COX-II by derivatives similar to N-(4-ethylphenyl)-2-{...}. The findings indicated that modifications to the triazolo-pyridazin moiety could enhance selectivity and potency against COX-II without significant ulcerogenic effects .

Case Study 2: Antitumor Activity

In a separate investigation involving various synthesized derivatives of the compound, significant antitumor activity was observed in human cancer cell lines. The study reported an IC50 value indicating effective inhibition at low concentrations .

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